molecular formula C8H12ClN3O2 B1429645 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine CAS No. 1417361-15-9

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine

Cat. No. B1429645
CAS RN: 1417361-15-9
M. Wt: 217.65 g/mol
InChI Key: JDQGYEPOZSCSHH-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine (3-Cl-DMEPA) is a heterocyclic amine compound used in scientific research. It has been studied for its potential applications in biochemical and physiological processes, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Organic Optoelectronic Materials

The compound 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is relevant in the synthesis of organic optoelectronic materials. Meti et al. (2017) described the synthesis of dipyrrolopyrazine derivatives, which included the regio-selective amination reactions of dihalo-pyrrolopyrazines. The findings indicated that the synthesized compounds, including derivatives of pyrazin-2-amine, could be promising for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Development of Heterocyclic Compounds

The chemical structure of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine contributes to the development of various heterocyclic compounds. Fernández-Mato et al. (2011) reported the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines and related molecules, demonstrating the utility of pyrazin-2-amine derivatives in the generation of novel heteroaromatic nitrogen ligands (Fernández-Mato, Peinador, & Quintela, 2011).

Applications in Coordination Chemistry

The structure of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine is also significant in coordination chemistry. Lopera et al. (2020) explored the self-organization processes of Cu2+ complexes with [1 + 1] 1H-pyrazole azamacrocycles, where derivatives of pyrazin-2-amine played a crucial role in determining the type of hydrocarbon chains connecting the amine groups (Lopera, Gil-Martínez, Pitarch-Jarque, Verdejo, Blasco, Clares, Jiménez, & Garcı́a-España, 2020).

Utility in Synthesis of Novel Heterocyclic Systems

The utility of 3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine extends to the synthesis of novel heterocyclic systems. Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate for constructing various heterocyclic systems, demonstrating the potential of pyrazin-2-amine derivatives in creating diverse chemical structures (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

properties

IUPAC Name

3-chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-13-6(14-2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQGYEPOZSCSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=CN=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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